Triethyltellanium bromide
Description
Triethyltellanium bromide (C₆H₁₅TeBr) is an organotellurium compound characterized by a central tellurium atom bonded to three ethyl groups and one bromide ion. It is part of the organotellurium halide family, which combines organic ligands with tellurium and halogens.
Properties
CAS No. |
51169-69-8 |
|---|---|
Molecular Formula |
C6H15BrTe |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
triethyltellanium;bromide |
InChI |
InChI=1S/C6H15Te.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XKGWTHRVMYLQGK-UHFFFAOYSA-M |
Canonical SMILES |
CC[Te+](CC)CC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyltellanium bromide can be synthesized through several methods. One common approach involves the reaction of triethyltellurium chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triethyltellanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltellurium oxide.
Reduction: It can be reduced to form triethyltellurium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Triethyltellurium oxide.
Reduction: Triethyltellurium hydride.
Substitution: Various substituted triethyltellurium compounds depending on the nucleophile used.
Scientific Research Applications
Triethyltellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of triethyltellanium bromide involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the tellurium atom plays a crucial role in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related bromides, including ammonium, phosphonium, and other organometallic bromides, based on the evidence provided.
Structural and Functional Analogues
Key Differences
- Reactivity: Triethyltellanium bromide (hypothetical): Expected to exhibit redox activity due to tellurium’s variable oxidation states. This contrasts with triethylammonium bromide, which lacks redox-active centers and serves primarily as a proton source or catalyst . Tetrabutylammonium tribromide acts as a bromine donor in electrophilic substitutions, a role unlikely for this compound, which may instead participate in tellurium-centered reactions .
- Biological Activity: Sepantronium bromide and domiphen bromide show targeted biological effects (e.g., survivin inhibition, antimicrobial activity).
- Thermal Stability: Tetrahexylammonium bromide (Tfus = 377 K) and tetraphenylphosphonium bromide exhibit higher thermal stability compared to aliphatic organotellurium bromides, which may decompose at lower temperatures due to weaker Te-C bonds .
Physicochemical Properties
| Property | This compound (hypothetical) | Triethylammonium bromide | Lithium bromide |
|---|---|---|---|
| Solubility | Likely polar aprotic solvents | Water, ethanol | Highly water-soluble |
| Melting Point | Estimated < 100°C (based on Te analogs) | 230–235°C | 552°C |
| Applications | Synthetic intermediates, catalysis | Catalysis, pH adjustment | Neurology, desiccant |
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound were identified. Comparisons rely on extrapolation from structurally related bromides (e.g., ammonium, phosphonium salts) and organotellurium compounds.
- Toxicity Considerations : Tellurium compounds are generally toxic, limiting biomedical applications compared to sepantronium bromide or lithium bromide , which have established therapeutic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
